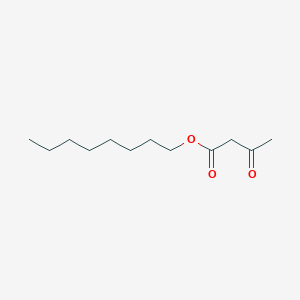
Piperazine, 1,4-diheptanoyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 1,4-diheptanoyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of piperazine, which is a cyclic organic compound that is commonly used as a pharmaceutical intermediate. Piperazine, 1,4-diheptanoyl- has shown promising results in scientific research, particularly in the areas of drug delivery and imaging.
Wirkmechanismus
The mechanism of action of piperazine, 1,4-diheptanoyl- is not fully understood. However, it is believed that this compound interacts with cell membranes and alters their properties. This interaction can lead to changes in drug uptake and release, as well as changes in cell signaling pathways.
Biochemical and Physiological Effects
Piperazine, 1,4-diheptanoyl- has been shown to have minimal toxicity in vitro and in vivo studies. This compound has also been shown to have low immunogenicity, which makes it an excellent candidate for use in drug delivery systems. In addition, piperazine, 1,4-diheptanoyl- has been shown to have a high affinity for tumor cells, which makes it a promising candidate for use in cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using piperazine, 1,4-diheptanoyl- in lab experiments include its ease of synthesis, low toxicity, and high affinity for tumor cells. However, the limitations of using this compound in lab experiments include its limited solubility in water and its relatively short half-life in vivo.
Zukünftige Richtungen
There are several future directions for the study of piperazine, 1,4-diheptanoyl-. These include:
1. Development of new drug delivery systems using piperazine, 1,4-diheptanoyl- as a building block.
2. Further investigation of the mechanism of action of piperazine, 1,4-diheptanoyl-.
3. Development of new imaging techniques using piperazine, 1,4-diheptanoyl- as a contrast agent.
4. Investigation of the potential use of piperazine, 1,4-diheptanoyl- in cancer therapy.
5. Improvement of the solubility and half-life of piperazine, 1,4-diheptanoyl- in vivo.
Conclusion
In conclusion, piperazine, 1,4-diheptanoyl- is a promising compound that has potential applications in various fields, particularly in drug delivery and imaging. The ease of synthesis, low toxicity, and high affinity for tumor cells make this compound an excellent candidate for use in drug delivery systems and cancer therapy. Further research is needed to fully understand the mechanism of action of piperazine, 1,4-diheptanoyl- and to improve its solubility and half-life in vivo.
Synthesemethoden
The synthesis of piperazine, 1,4-diheptanoyl- involves the reaction of piperazine with heptanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of piperazine, 1,4-diheptanoyl- with a yield of around 70%. This synthesis method is relatively simple and has been widely used in the production of this compound.
Wissenschaftliche Forschungsanwendungen
Piperazine, 1,4-diheptanoyl- has been extensively studied for its potential applications in drug delivery and imaging. This compound has been used as a building block for the synthesis of various drug delivery systems such as liposomes, dendrimers, and nanoparticles. These drug delivery systems have shown significant potential in improving the pharmacokinetics and efficacy of various drugs.
In addition, piperazine, 1,4-diheptanoyl- has been used as a contrast agent in magnetic resonance imaging (MRI). This compound has a high relaxivity, which makes it an excellent candidate for use as a contrast agent in MRI. The use of piperazine, 1,4-diheptanoyl- as a contrast agent in MRI has shown promising results in the detection of tumors and other abnormalities.
Eigenschaften
CAS-Nummer |
18903-10-1 |
|---|---|
Produktname |
Piperazine, 1,4-diheptanoyl- |
Molekularformel |
C18H34N2O2 |
Molekulargewicht |
310.5 g/mol |
IUPAC-Name |
1-(4-heptanoylpiperazin-1-yl)heptan-1-one |
InChI |
InChI=1S/C18H34N2O2/c1-3-5-7-9-11-17(21)19-13-15-20(16-14-19)18(22)12-10-8-6-4-2/h3-16H2,1-2H3 |
InChI-Schlüssel |
FEFHVXVBNCGEEX-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |
Kanonische SMILES |
CCCCCCC(=O)N1CCN(CC1)C(=O)CCCCCC |
Andere CAS-Nummern |
18903-10-1 |
Synonyme |
1,4-Diheptanoylpiperazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



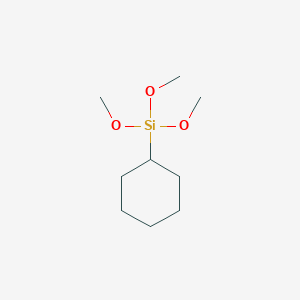
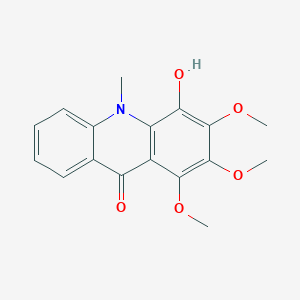

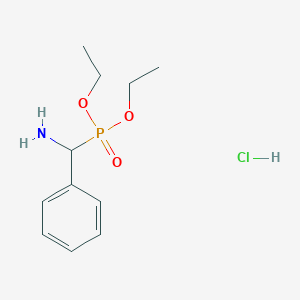
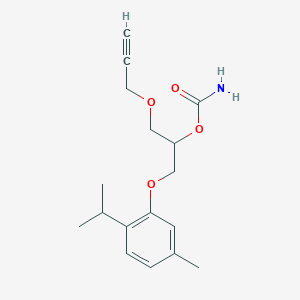
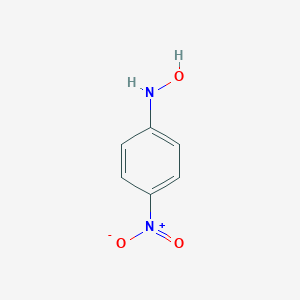

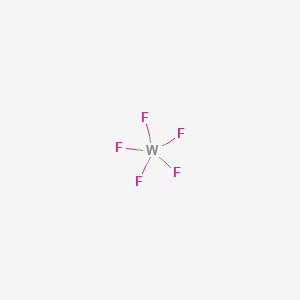
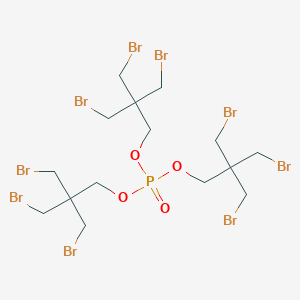

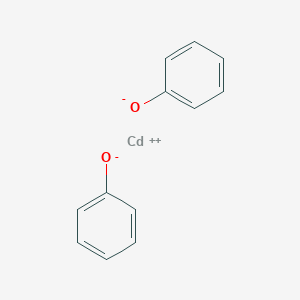
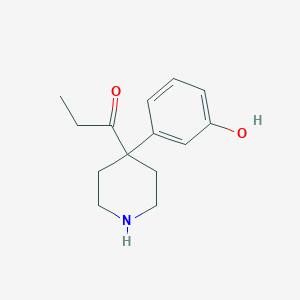
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
